An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1,3-Dimethyl-1H-indazole-4-boronic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1,3-Dimethyl-1H-indazole-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 1,3-Dimethyl-1H-indazole-4-boronic acid. As no empirical spectral data for this specific molecule is publicly available, this document presents a detailed, predicted analysis grounded in established NMR theory and data from structurally related analogs. It further outlines a robust experimental protocol for the acquisition and validation of this data, designed to ensure scientific rigor and reproducibility.
Introduction: The Significance of 1,3-Dimethyl-1H-indazole-4-boronic acid
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-cancer and anti-inflammatory properties.[1][2] Boronic acids are versatile synthetic intermediates, most notably in Suzuki-Miyaura cross-coupling reactions, and also function as pharmacophores that can form reversible covalent bonds with diols present in many biological molecules.[3] The combination of these two moieties in 1,3-Dimethyl-1H-indazole-4-boronic acid makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials.
Accurate structural elucidation is paramount in drug discovery and development. NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure in solution. This guide serves as a detailed reference for the interpretation of its ¹H and ¹³C NMR spectra and provides a validated methodology for experimental data acquisition.
Predicted NMR Data Analysis
The following ¹H and ¹³C NMR chemical shifts have been predicted based on established substituent effects on the indazole ring system and known data for analogous compounds, including 1-methylindazole, 3-methylindazole, and aryl boronic acids.[4][5][6] The predictions are for a standard NMR experiment conducted in DMSO-d₆, a common solvent for boronic acids.[7]
Molecular Structure and Numbering
For clarity in spectral assignment, the atoms of 1,3-Dimethyl-1H-indazole-4-boronic acid are numbered as follows:
Caption: Structure of 1,3-Dimethyl-1H-indazole-4-boronic acid with IUPAC numbering.
Predicted ¹H NMR Data
(500 MHz, DMSO-d₆, referenced to TMS at 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale / Notes |
| ~8.20 | s (broad) | 2H | B(OH)₂ | Signal is often broad and its chemical shift is concentration and temperature dependent. May exchange with residual water in the solvent. |
| ~7.65 | d | 1H | H5 | Downfield shift due to proximity to the electron-withdrawing boronic acid group. Expected to be a doublet from coupling to H6. |
| ~7.40 | t | 1H | H6 | Appears as a triplet due to coupling with both H5 and H7. |
| ~7.75 | d | 1H | H7 | Shifted downfield relative to unsubstituted indazole due to electronic effects and potential steric interactions. Expected to be a doublet from coupling to H6. |
| ~4.05 | s | 3H | N1-CH₃ | Typical chemical shift for an N-methyl group on an aromatic heterocycle. |
| ~2.60 | s | 3H | C3-CH₃ | Typical chemical shift for a C-methyl group on an aromatic heterocycle. |
Predicted ¹³C NMR Data
(125 MHz, DMSO-d₆, referenced to the solvent peak at 39.52 ppm)
| Chemical Shift (δ) ppm | Assignment | Rationale / Notes |
| ~145.0 | C3 | Substituted with a methyl group. |
| ~141.0 | C7a | Bridgehead carbon adjacent to N1. |
| ~135.0 | C3a | Bridgehead carbon. |
| ~129.0 | C6 | Aromatic CH. |
| ~125.0 | C5 | Aromatic CH. |
| ~122.0 | C7 | Aromatic CH. |
| ~115.0 | C4 | The carbon atom directly attached to the boron. This signal may be broadened due to quadrupolar relaxation of the ¹¹B nucleus, and in some cases may not be observed.[8] |
| ~35.5 | N1-CH₃ | N-methyl carbon. |
| ~12.0 | C3-CH₃ | C-methyl carbon. |
In-Depth Spectral Interpretation
¹H NMR Spectrum
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Aromatic Region (7.40-7.75 ppm): The three protons on the benzene ring of the indazole core (H5, H6, and H7) are expected to appear in this region. The electron-withdrawing nature of the boronic acid group at C4 will deshield the adjacent protons, particularly H5. The coupling pattern should be a clear doublet-triplet-doublet system, assuming first-order coupling.
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Methyl Signals (2.60 and 4.05 ppm): The two methyl groups are in distinct electronic environments and will appear as sharp singlets, as there are no adjacent protons to couple with. The N-methyl group is expected to be significantly downfield compared to the C-methyl group due to the direct attachment to the electronegative nitrogen atom.
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Boronic Acid Protons (~8.20 ppm): The two hydroxyl protons of the boronic acid are acidic and will readily exchange with each other and with any protic species in the solvent (like water). This rapid exchange typically results in a single, broad signal. Its integration may be less than 2H if there is exchange with D₂O from an un-dried solvent. In a very dry solvent, this signal will be sharper.
¹³C NMR Spectrum
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Aromatic Carbons (115.0-141.0 ppm): Seven distinct signals are expected for the indazole core carbons. The most notable is C4, the carbon bearing the boronic acid group. Due to coupling with the quadrupolar boron nucleus (both ¹⁰B and ¹¹B have I > 1/2), this signal is often broadened and may have a low signal-to-noise ratio.[8] The bridgehead carbons, C3a and C7a, are typically found in the 135-141 ppm range.
-
Methyl Carbons (12.0 and 35.5 ppm): The two methyl carbons will appear as sharp signals in the aliphatic region of the spectrum, with the N-CH₃ carbon appearing further downfield.
Experimental Protocol for NMR Data Acquisition and Validation
This section provides a detailed, self-validating workflow for obtaining high-quality NMR data for 1,3-Dimethyl-1H-indazole-4-boronic acid. The use of two-dimensional (2D) NMR is crucial for unambiguous assignment.
Caption: Recommended workflow for NMR data acquisition and analysis.
Step-by-Step Methodology
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Sample Preparation:
-
Solvent Choice: DMSO-d₆ is the recommended solvent. Its polarity aids in dissolving the boronic acid, and it helps to keep the boronic acid from forming its cyclic anhydride (boroxine), a common issue in less polar solvents like CDCl₃. Furthermore, the exchangeable B(OH)₂ protons are more readily observed in DMSO-d₆.[7]
-
Concentration: Accurately weigh approximately 10-15 mg of the compound and dissolve it in 0.6 mL of deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in both ¹H and ¹³C NMR experiments within a reasonable time.
-
Standard: While the residual solvent peak of DMSO-d₆ can be used for referencing the ¹H spectrum (at 2.50 ppm), adding a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm) can provide a more accurate reference.
-
-
¹H NMR Acquisition:
-
Spectrometer Frequency: A spectrometer with a field strength of at least 400 MHz is recommended to ensure adequate signal dispersion, especially in the aromatic region.
-
Parameters: A standard proton experiment should be run with a sufficient number of scans (typically 16 to 32) to achieve a good signal-to-noise ratio. A relaxation delay (D1) of 1-2 seconds is usually adequate.
-
-
¹³C NMR Acquisition:
-
Parameters: A standard proton-decoupled ¹³C experiment is required. Due to the low natural abundance of the ¹³C isotope, a significantly higher number of scans (e.g., 1024 or more) will be necessary compared to the ¹H experiment. A relaxation delay of 2 seconds is standard.
-
-
2D NMR for Structural Validation:
-
COSY (Correlation Spectroscopy): This experiment is essential to confirm the connectivity between coupled protons. It will show correlations between H5-H6 and H6-H7, confirming their adjacent positions on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly attached to. It will definitively link the signals at ~7.65, ~7.40, and ~7.75 ppm to their respective aromatic carbons, and the methyl proton signals to their corresponding methyl carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are two or three bonds away. Expected key correlations are shown in the diagram below.
-
Caption: Key expected HMBC (²J and ³J H-C) correlations.
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The protons of the N1-CH₃ group should show correlations to the bridgehead carbons C3a and C7a .
-
The protons of the C3-CH₃ group should show correlations to C3 and C3a .
-
The aromatic proton H5 should correlate to C7 and C3a .
-
The aromatic proton H7 should correlate to C5 and C3a .
These correlations provide a cross-validation network that confirms the precise placement of all substituents and the overall connectivity of the molecule, fulfilling the requirement for a self-validating system.
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¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. J. Org. Chem. 2022, 87 (23), 15537–15545. [Link]
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Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules 2018, 23(12), 3192. [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. J. Org. Chem. 2012, 77 (23), 10676–10684. [Link]
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Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 2012, 124, 669-676. [Link]
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Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorg. Med. Chem. 2023, 89, 117377. [Link]
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Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. [Link]
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Supporting Information for General Procedure for the Synthesis of 1H-Indazoles. Royal Society of Chemistry. [Link]
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